molecular formula C11H14ClNO B1364929 3-chloro-N-(3,5-dimethylphenyl)propanamide CAS No. 349097-67-2

3-chloro-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B1364929
CAS No.: 349097-67-2
M. Wt: 211.69 g/mol
InChI Key: ANVYFIHSSVDAFE-UHFFFAOYSA-N
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Description

3-chloro-N-(3,5-dimethylphenyl)propanamide: is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,5-dimethylphenyl group and the propanamide chain is chlorinated at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 3-chloropropanoyl chloride.

    Reaction: The 3,5-dimethylphenylamine is reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification methods to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Reduction: Formation of 3-chloro-N-(3,5-dimethylphenyl)propanamine.

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Scientific Research Applications

3-chloro-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dimethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3,5-dimethoxyphenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(2,5-dimethylphenyl)propanamide

Comparison

Compared to its analogs, 3-chloro-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The position and type of substituents on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(3,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYFIHSSVDAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399975
Record name 3-chloro-N-(3,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-67-2
Record name 3-Chloro-N-(3,5-dimethylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-N-(3,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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